molecular formula C11H12N2O3S B1425281 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid CAS No. 1219827-78-7

2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Cat. No. B1425281
M. Wt: 252.29 g/mol
InChI Key: MYMJWPGYKCOHTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure that includes a cyclopropylcarbonyl group, an amino group, and a thiazole ring . The InChI code for this compound is 1S/C8H9N2O3S/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4,14H,1-2H2,(H,12,13)(H,9,10,11) .

Scientific Research Applications

Synthesis and Biological Activities This compound and its derivatives have been actively researched for their synthesis methods and biological activities. For instance, 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a related class of compounds, have shown promise as mimics of protein secondary structures, such as helices and β-sheets, with a versatile synthesis method centered on cross-Claisen condensations (Mathieu et al., 2015). Additionally, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrated significant fungicidal and antivirus activities in preliminary bioassays (Fengyun et al., 2015).

Antimicrobial Properties The antimicrobial properties of related compounds have been extensively studied. Arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid showed promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017). Furthermore, thiazole and oxazole-containing amino acids and peptides have exhibited moderate antibacterial activity against a variety of bacteria and fungi (Stanchev et al., 1999).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-9(5-1-2-5)13-11-12-8-6(10(15)16)3-4-7(8)17-11/h5-6H,1-4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMJWPGYKCOHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131520
Record name 2-[(Cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

CAS RN

1219827-78-7
Record name 2-[(Cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219827-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 2
2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 4
2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

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